Ctbtp

Description

The exact mass of the compound Ctbtp is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Thienopyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ctbtp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ctbtp including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

129592-83-2 |

|---|---|

Molecular Formula |

C18H23ClN2OS |

Molecular Weight |

350.9 g/mol |

IUPAC Name |

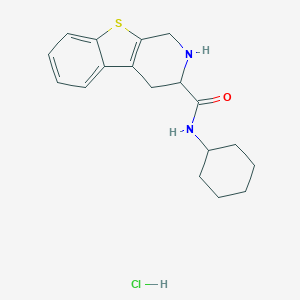

N-cyclohexyl-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H22N2OS.ClH/c21-18(20-12-6-2-1-3-7-12)15-10-14-13-8-4-5-9-16(13)22-17(14)11-19-15;/h4-5,8-9,12,15,19H,1-3,6-7,10-11H2,(H,20,21);1H |

InChI Key |

SHTHLAWARIXQGO-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)C2CC3=C(CN2)SC4=CC=CC=C34.Cl |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CC3=C(CN2)SC4=CC=CC=C34.Cl |

Synonyms |

(N-cyclohexyl-1,2,3,4-tetrahydrobenzo(b)thieno(2,3c)pyridine)-3-carboxamide AP 159 AP-159 AP159 CTBTP N-cyclohexyl-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine-3-carboxamide |

Origin of Product |

United States |

Foundational & Exploratory

Cholera Toxin Subunit B (CTB): A Technical Guide for Neuroscience Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The non-toxic B subunit of Cholera Toxin (CTB) has emerged as an indispensable tool in modern neuroscience. Renowned for its utility as a highly sensitive neuronal tracer, CTB facilitates the meticulous mapping of complex neural circuits.[1][2][3] Its efficacy stems from a specific, high-affinity interaction with the monosialoganglioside GM1, a glycolipid abundantly expressed on the surface of neuronal cells.[4][5] This interaction initiates a process of endocytosis and active intracellular transport, allowing for both retrograde and anterograde tracing of neuronal pathways. This guide provides a comprehensive overview of the mechanisms, applications, experimental protocols, and quantitative parameters associated with the use of CTB in a neuroscience research setting.

Mechanism of Neuronal Uptake and Transport

The utility of CTB as a neuronal tracer is predicated on its specific biochemical interaction with the neuronal cell membrane and the subsequent hijacking of intracellular transport machinery.

2.1 Binding and Internalization: The process begins with the high-affinity binding of the pentameric CTB protein to the pentasaccharide chain of the GM1 ganglioside on the cell surface.[4][5][6] Following this binding, the CTB-GM1 complex is internalized by the neuron through endocytosis.[6][7] This uptake is a critical step that allows the tracer to access the intracellular environment.

2.2 Axonal Transport: Once internalized, CTB is actively transported within the neuron. This transport is bidirectional:

-

Retrograde Transport: CTB is taken up by axon terminals and transported backward along the axon to the neuron's cell body (soma). This is the most common application for CTB, used to identify the origin of projections to a specific target area.[1][2][7]

-

Anterograde Transport: CTB can also be taken up by the cell body and dendrites and transported forward along the axon to its terminals.[8][9][10] This allows for the mapping of efferent projections from a population of neurons.

This transport process is not passive diffusion; it is an active mechanism that relies on the integrity of the axonal cytoskeleton, specifically intact microtubules.[11]

Core Application: Neuronal Tract Tracing

CTB is a versatile tool for elucidating the intricate wiring of the nervous system.

-

Retrograde Tracing: As a highly sensitive retrograde tracer, CTB is invaluable for identifying afferent connections.[1][7] When injected into a target region, it is taken up by axon terminals and transported to the cell bodies of all neurons projecting to that site. The availability of CTB conjugated to various Alexa Fluor dyes allows for multi-color labeling experiments to study collateralization and compare pathways in the same animal.[2][12]

-

Anterograde Tracing: While less common, CTB is also an effective anterograde tracer, revealing the efferent projections from an injection site.[8][9][10] Highly sensitive immunohistochemical protocols have been developed to enhance the visualization of fine axonal morphology and terminals labeled via anterograde transport.[8][9]

-

Transneuronal Tracing: CTB is generally considered a monosynaptic tracer, meaning it does not typically cross synapses to label second-order neurons.[13] However, some evidence suggests that under specific conditions, such as following nerve injury or when using biotinylated conjugates, transneuronal transport may occur.[13]

Quantitative Data Summary

The efficacy of CTB tracing depends on several experimental parameters. The table below summarizes typical values from various studies to guide experimental design.

| Parameter | Value / Range | Species / System | Application | Reference |

| Tracer Type | CTB-AlexaFluor 488/555/647 | Mouse, Rat | Retrograde Tracing | [2][12] |

| Concentration | 0.1% - 1.0% | Rat, Mouse | Retrograde/Anterograde | [5][12][14] |

| 0.5% in Phosphate Buffer | Mouse | Retrograde (Visceral) | [14] | |

| 0.25% (AlexaFluor conjugates) | Mouse | Retrograde (Cortical) | [12] | |

| Injection Method | Iontophoresis (2-3 µA) | Ferret | Anterograde Tracing | [8] |

| Pressure Injection | Rat, Mouse | Retrograde Tracing | [8][14] | |

| Survival Period | 2 - 7 days | Ferret, Rat | Anterograde/Retrograde | [2][8] |

| 3 or 5 days | Mouse | Retrograde (Motoneurons) | [5] | |

| Transport Rate | ~36.6 µm/hr | Rat (in vitro) | Retrograde (Vagal Neurons) | [15] |

Detailed Experimental Protocols

This section provides a generalized, detailed methodology for using CTB as a retrograde tracer in the rodent central nervous system.

5.1 Materials and Reagents

-

Cholera Toxin Subunit B (unconjugated or fluorescently conjugated, e.g., CTB-AlexaFluor 488)

-

Sterile Phosphate-Buffered Saline (PBS) or 0.1 M Phosphate Buffer (PB)

-

Anesthetics (e.g., Isoflurane, Ketamine/Xylazine)

-

Stereotaxic apparatus

-

Hamilton syringe with a fine glass micropipette

-

Perfusion solutions: Saline (0.9% NaCl), 4% Paraformaldehyde (PFA) in PB

-

Cryoprotectant: 30% Sucrose in PB

-

For IHC: Primary antibody (e.g., goat anti-CTB), appropriate fluorescent secondary antibody, blocking solution (e.g., Normal Serum, BSA), and permeabilization agent (e.g., Triton X-100).

5.2 Protocol: Retrograde Tracing

-

Tracer Preparation: Dissolve CTB in sterile PBS or PB to a final concentration of 0.25-1.0%. For example, a 0.5% solution is commonly used for tracing visceral sensory neurons.[14]

-

Anesthesia and Surgery: Anesthetize the animal and mount it in a stereotaxic frame. Perform a craniotomy over the target injection site.

-

Injection: Slowly inject the CTB solution into the target brain region using a Hamilton syringe. The volume and speed should be optimized to create a discrete injection site and minimize damage.

-

Survival Period: Allow a survival period of 3-7 days for the tracer to be transported retrogradely to the cell bodies.[5]

-

Perfusion and Tissue Collection: Administer a lethal dose of anesthetic and perform transcardial perfusion, first with saline to clear the blood, followed by a 4% PFA solution to fix the tissue.[8] Carefully extract the brain.

-

Post-fixation and Cryoprotection: Post-fix the brain in 4% PFA overnight at 4°C. Subsequently, transfer the brain to a 30% sucrose solution for 24-48 hours for cryoprotection.[8]

-

Sectioning: Section the brain on a cryostat or freezing microtome at a desired thickness (e.g., 40 µm).

-

Visualization:

-

Fluorescent CTB: Mount sections directly onto slides and coverslip with mounting medium. Labeled neurons can be visualized using a fluorescence microscope.[1]

-

Unconjugated CTB (Immunohistochemistry):

-

Rinse sections in PBS.

-

Incubate in a blocking solution (e.g., 5% normal serum, 0.3% Triton X-100 in PBS) for 1-2 hours.

-

Incubate in primary antibody (e.g., goat anti-CTB, diluted 1:4000) for 24-48 hours at 4°C.[8]

-

Rinse and incubate in a fluorescently-labeled secondary antibody for 2 hours at room temperature.

-

Rinse, mount, and coverslip. Visualize with a fluorescence or confocal microscope.

-

-

Other Applications in Neuroscience

Beyond its primary use as a tracer, the specific interaction of CTB with GM1 can be exploited to study and modulate neuronal function.

-

Modulation of Cellular Signaling: Binding of CTB to GM1 has been shown to modulate intracellular free calcium levels in sensory neurons.[16] It can also interfere with Gs-linked opioid receptor functions, suggesting that GM1 gangliosides play a role in regulating receptor activity.[17]

-

Probing Cell Growth and Differentiation: In cell culture models, CTB binding to neuroblastoma cells can inhibit DNA synthesis and induce neuronal differentiation, characterized by an increase in neurite outgrowth.[18][19] This suggests a role for GM1 gangliosides in regulating neuronal growth processes.

Advantages and Key Considerations

Advantages:

-

High Sensitivity: Provides intense and detailed retrograde labeling from even small, discreet injection sites.[2][7]

-

Versatility: Can be used for both retrograde and anterograde tracing.[10]

-

Multi-plexing: The availability of various fluorescent conjugates allows for simultaneous tracing of multiple pathways.[1][2]

-

Robustness: CTB is a reliable and reproducible tracer.[7]

Considerations:

-

Viscosity: CTB solutions can be viscous, requiring careful handling during injection.[2]

-

Uptake by Damaged Fibers: If the injection causes significant tissue damage, CTB may be taken up by damaged axons passing through the injection site ("fibers of passage"), which can lead to false labeling.[2]

-

Immunohistochemistry Requirement: Unconjugated CTB requires detection via immunohistochemistry, which adds several steps to the protocol.[4]

References

- 1. Multiple neuroanatomical tract-tracing using fluorescent Alexa Fluor conjugates of cholera toxin subunit B in rats | Springer Nature Experiments [experiments.springernature.com]

- 2. The efficacy of the fluorescent conjugates of cholera toxin subunit B for multiple retrograde tract tracing in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tracing of neuronal connections with cholera toxin subunit B: light and electron microscopic immunohistochemistry using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A versatile cholera toxin conjugate for neuronal targeting and tracing - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC01085E [pubs.rsc.org]

- 5. Fast Blue and Cholera Toxin-B Survival Guide for Alpha-Motoneurons Labeling: Less Is Better in Young B6SJL Mice, but More Is Better in Aged C57Bl/J Mice | MDPI [mdpi.com]

- 6. Did you choose appropriate tracer for retrograde tracing of retinal ganglion cells? The differences between cholera toxin subunit B and Fluorogold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. web.mit.edu [web.mit.edu]

- 9. Anterograde axonal tracing with the subunit B of cholera toxin: a highly sensitive immunohistochemical protocol for revealing fine axonal morphology in adult and neonatal brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tracing Neuroanatomical Connections In Vivo Using a Novel MR-Visible Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Combinatorial quantification of distinct neural projections from retrograde tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cholera Toxin B Subunit Shows Transneuronal Tracing after Injection in an Injured Sciatic Nerve | PLOS One [journals.plos.org]

- 14. Cholera Toxin Subunit B (CTB) Retrograde tracing from the mouse colon and bladder wall. [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Interaction of ganglioside GM1 with the B subunit of cholera toxin modulates intracellular free calcium in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cholera toxin-B subunit blocks excitatory effects of opioids on sensory neuron action potentials indicating that GM1 ganglioside may regulate Gs-linked opioid receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interaction of ganglioside GM1 with the B subunit of cholera toxin modulates growth and differentiation of neuroblastoma N18 cells | Journal of Neuroscience [jneurosci.org]

- 19. [PDF] Interaction of ganglioside GM1 with the B subunit of cholera toxin modulates growth and differentiation of neuroblastoma N18 cells | Semantic Scholar [semanticscholar.org]

Cholera Toxin Subunit B: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Discovery, History, and Multifaceted Research Applications of a Versatile Bacterial Protein

Introduction

The Cholera Toxin Subunit B (CTB) is the non-toxic, receptor-binding component of the cholera toxin produced by the bacterium Vibrio cholerae.[1][2] Structurally, it is a homopentameric protein, with each of the five identical B subunits having a molecular weight of approximately 11.6 kDa, forming a stable ring-like structure.[2][3] This pentameric arrangement is crucial for its primary biological function: high-affinity binding to the monosialoganglioside GM1 receptor, which is ubiquitously expressed on the surface of various mammalian cells, including intestinal epithelial cells, neurons, and immune cells.[3][4] This specific interaction facilitates the entry of the toxic A subunit into host cells, leading to the devastating symptoms of cholera.[2] However, the non-toxic nature of CTB, coupled with its potent cell-binding and immunomodulatory properties, has made it an invaluable tool in a wide array of research fields, from neuroanatomy to immunology and targeted drug delivery. This technical guide provides a comprehensive overview of the discovery, history, and diverse research applications of Cholera Toxin Subunit B, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Discovery and History

The journey to understanding Cholera Toxin Subunit B is intertwined with the history of cholera research itself. While the bacterium Vibrio cholerae was first isolated by Filippo Pacini in 1854, it was Robert Koch who, in 1886, postulated that the bacterium produced a "poison" responsible for the disease's symptoms.[1] This hypothesis was definitively proven in 1959 by the work of S.N. De, who demonstrated that cell-free culture filtrates of V. cholerae could induce fluid accumulation in the intestines of rabbits.[1]

A significant breakthrough came in 1973 when Lönnroth and Holmgren identified the dual-component nature of the cholera toxin, separating it into the active A subunit and the binding B subunit.[3] In the same year, Holmgren and colleagues identified the GM1 ganglioside as the specific receptor for the toxin.[3] Subsequent research led to the successful isolation and purification of the cholera toxin, confirming its AB5 structure.[1] This foundational work paved the way for the independent use of the non-toxic B subunit in various research applications.

Quantitative Data

The high-affinity interaction between CTB and the GM1 ganglioside is a cornerstone of its utility in research. This binding is characterized by a low dissociation constant (Kd), indicating a strong and stable interaction. The multivalent nature of the pentameric CTB, which can bind up to five GM1 molecules, contributes to this high avidity through cooperative binding effects.[5]

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) to GM1 | |||

| 4.61 x 10⁻¹² M | Surface Plasmon Resonance (SPR) | [6] | |

| 1.9 (±0.9) x 10⁻¹⁰ M | Surface Plasmon Resonance (SPR) | [7] | |

| 5.0 (±3.7) x 10⁻¹⁰ M (for H57A mutant) | Surface Plasmon Resonance (SPR) | [7] | |

| 2.4 nM | Surface Plasmon Resonance (SPR) | [8] | |

| 43 nM | Isothermal Titration Calorimetry (ITC) | [9] | |

| Typical Concentrations for Neuronal Tracing | |||

| 0.05% - 0.5% (w/v) | Intramuscular/Intraneural Injection | [10][11] | |

| Typical Concentrations for In Vitro Cell Labeling | |||

| 400 ng/mL - 1 µg/mL | Live Cell Surface Labeling | [12] |

Experimental Protocols

Neuronal Tracing

CTB is a highly sensitive and reliable retrograde and anterograde neuronal tracer due to its robust uptake and transport within neurons.[11][13] It can be used in both light and electron microscopy.[13]

a) Retrograde Tracing from Peripheral Tissues

This protocol describes the labeling of sensory neurons innervating the colon and bladder in a mouse model.[11]

-

Materials:

-

Cholera Toxin Subunit B (0.5% solution in 0.1 M Phosphate Buffer)

-

Hamilton syringe

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Analgesics (e.g., buprenorphine) and antibiotics (e.g., Baytril)

-

-

Procedure:

-

Anesthetize the mouse according to institutional guidelines.

-

Perform a midline abdominal incision to expose the target organ (colon or bladder).

-

Using a Hamilton syringe, inject a small volume (e.g., 1-5 µL) of the 0.5% CTB solution into the wall of the organ at multiple sites.

-

Suture the incision and provide post-operative care, including analgesics and antibiotics.

-

Allow for a survival period of 7 days for retrograde transport of the tracer to the dorsal root ganglia and spinal cord.[4]

-

Perfuse the animal with 4% paraformaldehyde for tissue fixation.

-

Dissect the relevant tissues (dorsal root ganglia, spinal cord) for subsequent immunohistochemical or immunofluorescence analysis.

-

b) Anterograde Tracing in the Central Nervous System

This protocol details an improved immunohistochemical method for visualizing anterogradely transported CTB.[1][2]

-

Materials:

-

CTB solution (e.g., 1% in sterile saline)

-

Iontophoresis or pressure injection system

-

Primary antibody: goat anti-CTB (e.g., 1:4000 dilution)

-

Secondary antibody: biotinylated anti-goat IgG

-

Avidin-biotin-peroxidase complex (ABC kit)

-

Diaminobenzidine (DAB) or other peroxidase substrate

-

Phosphate-buffered saline (PBS)

-

Normal rabbit serum (NRS)

-

Bovine serum albumin (BSA)

-

Triton X-100

-

-

Procedure:

-

Inject CTB into the brain region of interest using iontophoresis (e.g., 2-3 µA for 2-10 min) or pressure injection.[1]

-

After an appropriate survival period (e.g., 2-7 days), perfuse the animal with a fixative (e.g., 4% paraformaldehyde).

-

Cryoprotect the brain in sucrose solution and section on a cryostat or freezing microtome (40-50 µm).

-

Immunohistochemistry:

-

Rinse sections 3 x 5 min in PBS.

-

Incubate in 0.3% H₂O₂ in PBS for 20 min to quench endogenous peroxidase activity.

-

Rinse 3 x 5 min in PBS.

-

Block non-specific binding by incubating in a solution containing 4-5% NRS, 2.5% BSA, and 0.3-0.5% Triton X-100 in PBS for overnight at 4°C.

-

Incubate in primary antibody (goat anti-CTB) diluted in PBS with 2% NRS, 2.5% BSA, and 2% Triton X-100 for 2 days at room temperature or 4 days at 4°C.

-

Rinse and incubate in biotinylated secondary antibody.

-

Rinse and incubate in ABC reagent.

-

Visualize the reaction product with DAB.

-

Mount, dehydrate, and coverslip the sections.

-

-

c) Fluorescent Tracing

Alexa Fluor conjugates of CTB allow for multiple tract-tracing studies within the same animal and offer bright, photostable labeling.[3][4]

-

Materials:

-

Alexa Fluor conjugated CTB (e.g., AF488-CTB, AF594-CTB) at 0.5% (w/v) solution.

-

Injection system (as above).

-

-

Procedure:

-

Inject the fluorescently labeled CTB into the target brain region.

-

Follow the same survival, perfusion, and sectioning procedures as for immunohistochemistry.

-

Mount the sections directly onto slides with an aqueous mounting medium.

-

Visualize and image using a fluorescence or confocal microscope with the appropriate filter sets.

-

Immunological Applications

CTB is a potent immunomodulatory agent, acting as a vaccine adjuvant and capable of inducing both immune activation and tolerance.[14][15]

a) CTB as a Vaccine Adjuvant

CTB can enhance the immune response to co-administered or conjugated antigens, particularly through mucosal routes.[14][16]

-

Oral Immunization Protocol (General):

-

Prepare the antigen of interest. The antigen can be chemically conjugated to CTB or simply co-administered.

-

For oral administration in mice, a typical dose might involve 10-25 µg of the antigen mixed with 10 µg of CTB.

-

The mixture is administered orally, often with a pH-buffering agent to protect the proteins from stomach acid.

-

Booster immunizations are typically given at 2-week intervals.

-

Immune responses (e.g., serum IgG, mucosal IgA) are assessed by ELISA from serum and mucosal secretions (e.g., saliva, intestinal washes).

-

-

Intramuscular DNA Vaccine Adjuvant Protocol:

-

Co-administer the DNA vaccine encoding the antigen of interest with a solution of CTB intramuscularly in mice.[5]

-

Monitor antigen-specific cellular immune responses via IFN-γ ELISPOT assays on splenocytes.[5]

-

Measure antigen-specific humoral responses (IgG, IgG1/IgG2a ratios) from serum samples using ELISA.[5]

-

b) In Vitro Stimulation of Immune Cells

CTB can directly activate antigen-presenting cells like dendritic cells (DCs) and B cells.

-

Dendritic Cell Activation Assay:

-

Culture bone marrow-derived dendritic cells (BMDCs) from mice.

-

Stimulate the BMDCs with various concentrations of CTB.

-

After a defined incubation period (e.g., 3-48 hours), collect the cell culture supernatants.[5]

-

Measure the secretion of cytokines such as IL-6, IL-10, and IL-12p70 by ELISA to assess DC activation.[5]

-

-

Lymphocyte Proliferation Assay (General Protocol):

-

Isolate peripheral blood mononuclear cells (PBMCs) from the species of interest.

-

Plate the PBMCs in a 96-well plate at a density of approximately 1 x 10⁵ cells per well.

-

Add the stimulating antigen (with or without CTB as an adjuvant) to the wells.

-

Culture the cells for 3-6 days at 37°C in a CO₂ incubator.

-

Assess cell proliferation using methods such as [³H]-thymidine incorporation, CFSE dilution by flow cytometry, or colorimetric assays (e.g., MTT, WST-1).

-

Drug Delivery

CTB's ability to bind to and be internalized by cells makes it an attractive vehicle for targeted drug delivery.

a) Conjugation of Molecules to CTB

Various chemical and enzymatic methods can be used to attach therapeutic or imaging agents to CTB.

-

Sortase-Mediated Ligation:

-

Genetically engineer the CTB protein to include a sortase recognition motif (e.g., LPETG) at the C-terminus.[17][18]

-

Synthesize the cargo molecule (e.g., a peptide or small molecule) with an N-terminal oligoglycine motif.

-

Incubate the modified CTB and cargo with the sortase enzyme in an appropriate buffer.

-

The sortase enzyme will catalyze the formation of a peptide bond between the threonine of the LPETG motif and the N-terminal glycine of the cargo.

-

Purify the resulting CTB-cargo conjugate using chromatography.

-

-

Oxime Ligation:

-

Introduce a unique ketone or aldehyde group onto the CTB protein, often at the N-terminus.

-

Functionalize the cargo molecule with an alkoxyamine group.

-

React the modified CTB and cargo under mild acidic conditions (pH ~4-5) to form a stable oxime linkage.[19]

-

b) Formulation of CTB-Conjugated Nanoparticles

CTB can be attached to the surface of nanoparticles or liposomes to target them to specific cells.

-

Coupling CTB to Liposomes:

-

Prepare small unilamellar liposomes containing a functionalized phospholipid (e.g., dipalmitoylphosphatidylethanolamine).[20]

-

Modify the liposomes with a heterobifunctional crosslinker such as succinimidyl(4-N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[20]

-

Thiolate the CTB protein using a reagent like N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP).[20]

-

React the maleimide-activated liposomes with the thiolated CTB to form a stable thioether bond.[20]

-

Purify the CTB-conjugated liposomes by size exclusion chromatography or centrifugation.

-

Signaling Pathways and Mechanisms of Action

Cellular Uptake and Intracellular Trafficking

The journey of CTB into the cell begins with its high-affinity binding to GM1 gangliosides, which are often concentrated in lipid rafts on the plasma membrane. This binding can trigger the clustering of GM1, leading to the internalization of the CTB-GM1 complex through various endocytic pathways, including clathrin-dependent and clathrin-independent mechanisms. Once inside the cell, CTB is transported through the endosomal system and undergoes retrograde trafficking to the trans-Golgi network and subsequently to the endoplasmic reticulum. This trafficking pathway is a key area of research, as it can be exploited for the delivery of molecules to specific subcellular compartments.

References

- 1. web.mit.edu [web.mit.edu]

- 2. Anterograde axonal tracing with the subunit B of cholera toxin: a highly sensitive immunohistochemical protocol for revealing fine axonal morphology in adult and neonatal brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple neuroanatomical tract-tracing using fluorescent Alexa Fluor conjugates of cholera toxin subunit B in rats | Springer Nature Experiments [experiments.springernature.com]

- 4. Multiple neuroanatomical tract-tracing using fluorescent Alexa Fluor conjugates of cholera toxin subunit B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholera toxin B subunit acts as a potent systemic adjuvant for HIV-1 DNA vaccination intramuscularly in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholera toxin binding affinity and specificity for gangliosides determined by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A mutant cholera toxin B subunit that binds GM1- ganglioside but lacks immunomodulatory or toxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. flore.unifi.it [flore.unifi.it]

- 9. mdpi.com [mdpi.com]

- 10. Fast Blue and Cholera Toxin-B Survival Guide for Alpha-Motoneurons Labeling: Less Is Better in Young B6SJL Mice, but More Is Better in Aged C57Bl/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholera Toxin Subunit B (CTB) Retrograde tracing from the mouse colon and bladder wall. [protocols.io]

- 12. biotium.com [biotium.com]

- 13. Tracing of neuronal connections with cholera toxin subunit B: light and electron microscopic immunohistochemistry using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cholera Toxin B: One Subunit with Many Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cholera toxin and cholera B subunit as oral-mucosal adjuvant and antigen vector systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of cholera toxin B subunit glycoconjugates using site-specific orthogonal oxime and sortase ligation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of cholera toxin B-subunit glycoconjugates using site-specific orthogonal oxime and sortase ligation reactions - White Rose Research Online [eprints.whiterose.ac.uk]

- 19. Frontiers | Synthesis of cholera toxin B subunit glycoconjugates using site-specific orthogonal oxime and sortase ligation reactions [frontiersin.org]

- 20. Conjugation of cholera toxin or its B subunit to liposomes for targeted delivery of antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Footprint: A Technical Guide to Gene Expression Changes in Neurons Following Cholera Toxin B Tracing

For Immediate Release

A Deep Dive into the Molecular Consequences of Neuronal Tracing with Cholera Toxin B

This technical guide addresses a critical but often overlooked aspect of neuronal tract tracing: the potential for the tracer itself to alter the molecular landscape of the neurons it labels. While Cholera Toxin Subunit B (CTB) is a widely utilized and highly effective retrograde tracer, its interaction with the neuronal cell surface and subsequent internalization raise questions about its impact on gene expression. This document provides a comprehensive overview of the current understanding of these effects, synthesizes available data, and offers detailed experimental protocols for researchers investigating this phenomenon.

While direct transcriptomic studies on CTB-labeled neurons are conspicuously absent in the current body of scientific literature, this guide consolidates indirect evidence to build a framework for understanding potential CTB-induced gene expression changes. The evidence suggests that CTB has minimal cytotoxic and immunogenic effects, implying a limited impact on stress-response gene pathways. However, the binding of CTB to its receptor, the monosialoganglioside GM1, presents a plausible mechanism for initiating intracellular signaling cascades that could lead to alterations in gene expression.

The Biological Basis: CTB-Neuron Interaction

CTB is the non-toxic B subunit of the cholera toxin and is used extensively for neuroanatomical mapping.[1] Its efficacy as a tracer stems from its high affinity for the GM1 ganglioside, a glycosphingolipid abundant on the outer leaflet of the plasma membrane of vertebrate neurons.[2][3] The process of CTB uptake is receptor-mediated, which contributes to its high sensitivity as a tracer.[3] Following binding to GM1, CTB is internalized and transported retrogradely from the axon terminals to the cell body.[3]

While generally considered a passive cargo during this transport, the initial binding event at the cell surface is a key interaction that could trigger intracellular signaling.

Evidence for Minimal Cytotoxicity and Stress Response

Encouragingly for the use of CTB as a neutral tracer, studies suggest it elicits minimal adverse reactions in labeled neurons. Research has shown no marked changes in the expression of neurochemical markers like calcitonin gene-related peptide (CGRP) and choline acetyltransferase (ChAT) in CTB-labeled motor and sensory neurons between 3 and 14 days post-injection. Furthermore, the morphology of surrounding microglia, the resident immune cells of the central nervous system, remains unaltered, indicating a lack of significant inflammation or injury response. One study also noted that CTB-labeled projection neurons rarely show nuclear evidence of chromatin activation in response to a burn injury, suggesting that the tracer does not prime the cells for an exaggerated stress-induced gene expression response.[4]

A Potential Mechanism: GM1 Ganglioside Signaling

The most probable route through which CTB could influence gene expression is by initiating signaling cascades through its receptor, GM1. Ganglioside GM1 is not merely a passive anchor for CTB; it is an active participant in modulating neuronal function and has been implicated in neuroprotection and synaptic plasticity.[2][5] Studies have demonstrated that GM1 can influence gene expression in neurons. For instance, treatment of neuronal cultures with GM1 has been shown to upregulate the expression of several genes associated with plasticity and neuroprotection.[5][6] Furthermore, GM1 has been found in the nuclear membrane and can interact with active chromatin, suggesting a role in the epigenetic regulation of gene expression.[7]

This points to a hypothetical signaling pathway where CTB binding to GM1 could activate downstream effectors that ultimately lead to changes in gene transcription.

Quantitative Data: GM1-Mediated Gene Expression Changes

Direct quantitative data on gene expression changes following CTB tracing in neurons is not currently available. However, studies on the effects of GM1 treatment on neuronal cultures provide valuable proxy data. The following table summarizes the observed changes in the mRNA expression of plasticity and neuroprotection-related genes in neurons treated with GM1.

| Gene | Fold Change (vs. Vehicle) | Treatment Concentration | Duration | Reference |

| Arc | ~1.5 - 2.0 | 50 µM | 1.5 h | [6] |

| cFos | ~2.0 - 3.0 | 50 µM | 1.5 h | [6] |

| Zif268 | ~1.5 - 2.5 | 50 µM | 1.5 h | [6] |

| Bdnf | ~1.5 - 2.0 | 50 µM | 1.5 h | [6] |

Note: The data presented are approximations derived from graphical representations in the cited literature and are intended for illustrative purposes.

Experimental Protocols

To facilitate research into the effects of CTB on neuronal gene expression, this section provides detailed methodologies for key experimental procedures.

Protocol for In Vivo CTB Tracing

This protocol is adapted from standard neuroanatomical tracing procedures.

Materials:

-

Cholera Toxin Subunit B (CTB) conjugated to a fluorescent marker (e.g., Alexa Fluor 488) or an enzyme (e.g., Horseradish Peroxidase - HRP).

-

Stereotaxic apparatus.

-

Microsyringe pump and glass micropipettes.

-

Anesthetics and analgesics.

-

Perfusion solutions (e.g., saline, paraformaldehyde).

-

Cryostat or vibratome.

-

Microscope for visualization.

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Secure the animal in the stereotaxic apparatus.

-

Perform a craniotomy over the target brain region.

-

Lower a glass micropipette filled with CTB solution to the desired coordinates.

-

Inject a small volume of the CTB solution (e.g., 50-100 nL) over several minutes to minimize tissue damage.

-

Slowly retract the micropipette.

-

Suture the incision and provide post-operative care, including analgesics.

-

Allow for a survival period of 3-14 days for retrograde transport of the tracer.

-

Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

-

Dissect the brain and post-fix overnight.

-

Section the brain using a cryostat or vibratome.

-

Mount the sections on slides for microscopic analysis.

Protocol for RNA Isolation and Sequencing from Labeled Neurons

This protocol outlines a general workflow for isolating RNA from CTB-labeled neurons for subsequent transcriptomic analysis.

Materials:

-

Fluorescence-Activated Cell Sorting (FACS) machine or laser capture microdissection (LCM) system.

-

RNA isolation kit suitable for small cell numbers (e.g., PicoPure RNA Isolation Kit).

-

DNase I.

-

Reverse transcription kit.

-

Reagents for library preparation for RNA sequencing.

-

Next-generation sequencing platform.

Procedure:

-

Prepare a single-cell suspension from the brain region containing the CTB-labeled neurons. This may involve enzymatic and mechanical dissociation.

-

For FACS:

-

Incubate the cell suspension with appropriate antibodies if additional cell surface markers are being used for selection.

-

Use the FACS machine to sort the fluorescently labeled (CTB-positive) neurons into a collection tube containing lysis buffer from the RNA isolation kit.

-

-

For LCM:

-

Use cryostat sections from the CTB-injected animal.

-

Identify CTB-labeled neurons under the microscope.

-

Use the laser to dissect the individual labeled neurons and collect them in a tube with lysis buffer.

-

-

Proceed with RNA isolation according to the manufacturer's protocol of the chosen kit. Include a DNase I treatment step to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the isolated RNA using a Bioanalyzer or similar instrument.

-

Perform reverse transcription to synthesize cDNA.

-

Prepare sequencing libraries from the cDNA.

-

Sequence the libraries on a next-generation sequencing platform.

-

Analyze the sequencing data to identify differentially expressed genes between CTB-labeled and control neurons.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Hypothetical GM1-Mediated Signaling Pathway

Caption: Hypothetical signaling pathway initiated by CTB binding to the GM1 receptor.

Experimental Workflow for Investigating Gene Expression Changes

Caption: A generalized experimental workflow for studying gene expression in CTB-traced neurons.

Conclusion and Future Directions

The use of CTB as a neuronal tracer is well-established, and current evidence suggests it has a low impact on the health and basal neurochemical state of the cells it labels. However, the absence of direct transcriptomic studies represents a significant knowledge gap. The potential for CTB to induce subtle changes in gene expression via GM1 signaling warrants further investigation. Future research employing techniques such as single-cell RNA sequencing on CTB-labeled and unlabeled neuronal populations from the same animal will be crucial to definitively characterize the molecular footprint of this widely used neuroanatomical tool. Such studies will provide a deeper understanding of the interaction between tracers and neurons and will be invaluable for the interpretation of data in studies combining tract tracing with molecular analyses.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Retrograde Tracing [labome.com]

- 4. researchgate.net [researchgate.net]

- 5. Ganglioside GM1 Targets Astrocytes to Stimulate Cerebral Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GM1 ganglioside is involved in epigenetic activation loci of neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Neurotoxicity Profile of Cholera Toxin Subunit B In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cholera Toxin Subunit B (CTB) is the non-toxic, homopentameric portion of the cholera toxin produced by Vibrio cholerae. It is widely recognized for its high affinity and specificity for the monosialoganglioside GM1 receptor, which is abundantly expressed on the surface of various mammalian cells, including neurons. This specific binding property has led to its extensive use as a neuronal tracer for mapping neural circuits and as a carrier for targeted drug and vaccine delivery. This technical guide provides a comprehensive overview of the in vivo safety and neurotoxicity profile of CTB, drawing from preclinical and clinical data. It includes a summary of quantitative safety data, detailed experimental protocols for key safety and neurotoxicity assessments, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Cholera Toxin Subunit B (CTB) is a protein with a molecular weight of approximately 55 kDa, composed of five identical B subunits. Crucially, it lacks the enzymatic A subunit responsible for the toxicity of the intact cholera toxin[1][2][3]. This inherent lack of toxicity, coupled with its specific binding to GM1 ganglioside receptors, makes CTB an attractive tool in neuroscience research and for therapeutic applications[1][4]. It is utilized as a retrograde and anterograde neuronal tracer to delineate neural pathways and has been explored as a component in oral vaccines and as a vehicle for delivering therapeutic agents to the nervous system[2][5][6]. Given its increasing applications, a thorough understanding of its in vivo safety and potential for neurotoxicity is paramount.

In Vivo Safety Profile

The safety of CTB has been evaluated in both preclinical animal models and human clinical trials, primarily in the context of its use as a vaccine component.

Preclinical Safety Data

A study on a recombinant CTB variant, EPICERTIN, provides valuable dose-escalation data. In this study, single intrarectal administration of EPICERTIN to Sprague Dawley rats at doses of 61.4, 122.8, and 307 µg per animal did not produce any drug-related adverse effects based on clinical observations, clinical pathology, and gross necropsy.

| Preclinical Safety Data for Cholera Toxin Subunit B and Variants | |

| Parameter | Finding |

| LD50 (Cholera Toxin) | 250 µg (subcutaneous, mice)[7] |

| EPICERTIN (CTB Variant) Dose-Escalation (Intrarectal, Rats) | No adverse effects observed at single doses of 61.4, 122.8, and 307 µ g/animal . |

Clinical Safety Data

Clinical trials of an oral, inactivated whole-cell/recombinant B subunit (WC/rBS) cholera vaccine have provided extensive safety data in humans. In a study involving North American volunteers, the vaccine was found to be safe and immunogenic. Some mild gastrointestinal symptoms were reported, but these were associated with the high concentration of the bicarbonate buffer used in the formulation rather than the vaccine components themselves[8].

Furthermore, a study on the safety of the rBS-WC oral cholera vaccine in pregnant women who were inadvertently vaccinated during a mass vaccination campaign found no statistically significant evidence of harmful effects on birth outcomes[5][9]. This provides reassuring data on the safety of oral CTB administration even in a sensitive population. A clinical trial on recombinant CTB for the treatment of active Crohn's disease also concluded that the treatment was safe, with only mild side effects such as arthralgia, headache, and pruritus reported in a third of patients[10][11].

| Clinical Safety Data for Oral CTB-Containing Vaccines | |

| Study Population | Key Safety Findings |

| North American Volunteers | Safe and immunogenic; mild gastrointestinal symptoms attributed to buffer[8]. |

| Pregnant Women | No statistically significant evidence of harmful effects on birth outcomes[5][9]. |

| Crohn's Disease Patients | Treatment was safe; mild side effects (arthralgia, headache, pruritus) were observed[10][11]. |

Neurotoxicity Profile

Given its direct interaction with neurons, assessing the neurotoxicity of CTB is crucial. The available evidence suggests that CTB is not neurotoxic.

Evidence from Neuronal Tracing Studies

CTB is extensively used as a retrograde and anterograde neuronal tracer. These studies, which involve direct injection of CTB into the nervous system or peripheral tissues, have not reported significant neurotoxic effects. The concentrations used for tracing are typically low and are designed to label neurons without causing damage.

Lack of Inherent Toxic Moiety

As previously stated, CTB lacks the enzymatic A subunit of the cholera toxin, which is responsible for the cytotoxic effects. The B subunit's role is confined to receptor binding and internalization, processes that are not inherently toxic to the cell[1][2][3].

Histopathological and Neurobehavioral Assessments

While specific studies focusing on comprehensive histopathological analysis of neuronal tissue or a battery of neurobehavioral tests following systemic CTB administration are limited, the widespread and long-term use of CTB as a neuronal tracer without reports of significant neuronal damage or behavioral abnormalities in animal models provides strong indirect evidence of its low neurotoxic potential.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the safety and neurotoxicity of CTB.

Biodistribution Studies

Objective: To determine the in vivo distribution and clearance of CTB following administration.

Protocol:

-

Test Article: Radiolabeled or fluorescently-labeled CTB.

-

Animal Model: Mice or rats are commonly used.

-

Administration: Administer the labeled CTB via the desired route (e.g., intravenous, intraperitoneal).

-

Sample Collection: At predetermined time points, collect blood, urine, feces, and various organs and tissues.

-

Quantification:

-

For radiolabeled CTB, measure radioactivity in each sample using a gamma counter.

-

For fluorescently-labeled CTB, homogenize tissues and measure fluorescence using a plate reader.

-

-

Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Acute Toxicity Study (Dose-Escalation)

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Protocol:

-

Animal Model: Typically rodents (e.g., Sprague Dawley rats).

-

Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating doses of CTB.

-

Administration: Administer a single dose of CTB via the intended clinical route or a relevant systemic route (e.g., intravenous, intraperitoneal).

-

Clinical Observations: Monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption for a specified period (e.g., 14 days).

-

Clinical Pathology: At the end of the observation period, collect blood for hematology and clinical chemistry analysis.

-

Gross Necropsy and Histopathology: Perform a full necropsy, and examine major organs and tissues for gross and microscopic abnormalities.

Neurobehavioral Assessment

Objective: To evaluate the potential effects of CTB on motor function, sensory function, and cognitive behavior.

Protocol:

-

Animal Model: Rats or mice.

-

Administration: Administer CTB at various dose levels.

-

Behavioral Tests: Conduct a battery of tests at different time points post-administration. These may include:

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.

-

Rotarod Test: To evaluate motor coordination and balance.

-

Grip Strength Test: To measure muscle strength.

-

Morris Water Maze: To assess spatial learning and memory.

-

-

Data Analysis: Compare the performance of CTB-treated animals to control animals.

Neuronal Histopathology

Objective: To examine for any microscopic changes in neuronal tissue following CTB administration.

Protocol:

-

Animal Model: Rodents.

-

Administration: Administer CTB, typically via a route that ensures CNS exposure (e.g., direct intracranial injection or high-dose systemic administration).

-

Tissue Processing: At selected time points, perfuse the animals with fixative (e.g., 4% paraformaldehyde) and collect the brain and spinal cord.

-

Histological Staining: Process the tissues for paraffin or frozen sectioning and stain with:

-

Hematoxylin and Eosin (H&E): For general morphology.

-

Nissl Stain: To assess neuronal cell bodies.

-

Immunohistochemistry: Using markers for neuronal damage (e.g., Fluoro-Jade), apoptosis (e.g., cleaved caspase-3), and glial activation (e.g., GFAP for astrocytes, Iba1 for microglia).

-

-

Microscopic Examination: A qualified pathologist should examine the sections for any signs of neuronal loss, inflammation, or other pathological changes.

Signaling Pathways and Experimental Workflows

The interaction of CTB with neurons is initiated by its binding to the GM1 ganglioside receptor. This binding event triggers a cascade of intracellular events.

Caption: CTB binds to GM1 receptors, leading to endocytosis and retrograde transport.

Following binding to the GM1 receptor, which is often located in lipid rafts, a variety of downstream signaling pathways can be modulated. While CTB itself does not have enzymatic activity, the clustering of GM1 receptors can influence the activity of associated signaling molecules.

Caption: CTB-GM1 interaction modulates signaling pathways involved in neuronal survival and growth.

The workflow for assessing the in vivo safety and neurotoxicity of CTB involves a multi-tiered approach, starting from initial toxicity screening to more detailed neurobehavioral and histopathological evaluations.

Caption: Workflow for comprehensive in vivo safety and neurotoxicity evaluation of CTB.

Conclusion

Based on the available preclinical and clinical data, Cholera Toxin Subunit B exhibits a very favorable safety profile for in vivo applications. Its non-toxic nature, established through its use in oral vaccines administered to a broad population, including pregnant women, underscores its safety. While a specific LD50 for systemic administration is not defined, the lack of reported neurotoxicity in extensive use as a neuronal tracer and the absence of adverse effects in preclinical dose-escalation studies of a CTB variant provide strong evidence of its low toxicity. The primary mechanism of action of CTB, binding to the GM1 ganglioside receptor and subsequent internalization, does not involve any known toxic pathways and may even modulate signaling cascades associated with neuronal survival and growth. For any novel therapeutic or diagnostic application of CTB, a thorough, case-by-case safety and neurotoxicity assessment following established preclinical testing guidelines is recommended.

References

- 1. Traumatic Brain Injury Altered Normal Brain Signaling Pathways: Implications for Novel Therapeutics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cholera toxin B: one subunit with many pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Safety of the recombinant cholera toxin B subunit, killed whole-cell (rBS-WC) oral cholera vaccine in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tebubio.com [tebubio.com]

- 7. sc.edu [sc.edu]

- 8. Safety and immunogenicity of the oral, whole cell/recombinant B subunit cholera vaccine in North American volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Clinical trial: the safety and short-term efficacy of recombinant cholera toxin B subunit in the treatment of active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

Applications of CTB Conjugates for Neuronal Mapping Studies: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intricate network of neuronal connections forms the foundation of nervous system function. Elucidating these circuits is paramount to understanding brain function in both health and disease, and for the development of novel therapeutics for neurological disorders. Neuronal tracing techniques are essential tools in this endeavor, allowing for the visualization and mapping of neural pathways. Among the most powerful and versatile of these tracers is the Cholera Toxin B subunit (CTB).

CTB is the non-toxic component of the cholera toxin and binds with high affinity to the GM1 ganglioside receptor, which is abundantly expressed on the surface of neurons.[1] This specific binding facilitates its internalization and subsequent transport within the neuron.[1][2] This property has been harnessed to develop a suite of CTB conjugates for robust and sensitive neuronal tracing. Initially used in its unconjugated form or conjugated to enzymes like horseradish peroxidase (HRP), the development of CTB conjugated to fluorescent molecules, such as the Alexa Fluor series, and to biotin has significantly expanded its applications in neuroscience research.[2][3][4]

This technical guide provides an in-depth overview of the applications of CTB conjugates for neuronal mapping studies. It covers the core principles of retrograde, anterograde, and emerging transsynaptic tracing using CTB, provides detailed experimental protocols, summarizes key quantitative data for experimental design, and presents visualizations of the underlying processes.

Core Applications of CTB Conjugates

CTB conjugates are primarily utilized for three main types of neuronal tracing:

-

Retrograde Tracing: This is the most common application of CTB. When injected into a target brain region or peripheral tissue, CTB is taken up by axon terminals and transported backward to the neuronal cell body (soma). This allows for the identification of all neurons that project to the injection site. Fluorescently labeled CTB is particularly advantageous for these studies due to its high sensitivity and the ability to perform multiple tracing experiments in the same animal using different colored fluorophores.[3][5][6]

-

Anterograde Tracing: While primarily known as a retrograde tracer, CTB can also be used for anterograde tracing, where it is taken up by the neuronal cell body and transported forward along the axon to its terminals.[1][7][8] This allows for the mapping of the projections from a specific population of neurons. An improved immunohistochemical protocol can enhance the staining of axons and terminals, revealing fine morphological details.[1][7]

-

Transsynaptic Tracing: Recent evidence suggests that under certain conditions, particularly when conjugated to biotin (b-CTB), CTB may be capable of transsynaptic transport, meaning it can cross synapses to label connected neurons.[2][9][10] This emerging application holds the potential for mapping multi-synaptic neural circuits, though the mechanisms and reliability are still under active investigation.[2] The interaction with GM1 gangliosides and biotin receptors may facilitate this transneuronal passage.[2]

Data Presentation: Quantitative Parameters for Experimental Design

The successful application of CTB conjugates for neuronal tracing depends on carefully optimized experimental parameters. The following tables summarize key quantitative data gathered from various studies to aid in the design of your experiments.

Table 1: Recommended Parameters for Retrograde Tracing with CTB-Alexa Fluor Conjugates

| Parameter | Recommendation | Notes |

| Tracer Concentration | 0.05% - 1% (w/v) in sterile saline or PBS | Optimal concentration can vary by target tissue and injection volume. Lower concentrations (0.05-0.2%) are often effective and can minimize potential toxicity.[11] |

| Injection Volume | 0.1 - 1.0 µL per injection site | Volume should be adjusted based on the size of the target structure to ensure localized and discrete injection sites.[3] |

| Injection Rate | 0.1 µL/min | A slow injection rate minimizes tissue damage and backflow of the tracer.[3] |

| Survival Time | 3 - 14 days | Optimal labeling is often observed between 3 and 7 days post-injection.[3][12] Shorter times may result in weak labeling, while longer times can lead to signal degradation.[3][12] |

| Axonal Transport Rate | Approx. 160 mm/day in rats | This can be used to estimate the required survival time based on the pathway length.[13] |

Table 2: Comparison of Different CTB Conjugates and Other Tracers

| Tracer | Primary Application | Advantages | Disadvantages |

| CTB-Alexa Fluor | Retrograde | High sensitivity, bright and photostable signal, allows for multiple tracing.[3][5][14] | Primarily retrograde, anterograde transport is less efficient.[14] |

| Biotinylated CTB (b-CTB) | Retrograde, potential for Transsynaptic | High sensitivity, can be visualized with avidin-biotin methods for light and electron microscopy.[2] | Transsynaptic transport is not always consistent and requires further validation.[2] |

| CTB-HRP | Retrograde, Anterograde | Good for both light and electron microscopy.[7] | Granular appearance of the label can obscure fine details.[7] |

| Fluoro-Gold (FG) | Retrograde | Intense fluorescence, good dendritic filling, long-lasting signal.[13] | Can cause neuronal damage at higher concentrations. |

Experimental Protocols

The following are detailed, synthesized methodologies for the key applications of CTB conjugates.

Protocol 1: Retrograde Tracing from the Central Nervous System with CTB-Alexa Fluor

This protocol is adapted from studies performing retrograde tracing within the brain.[3][6]

Materials:

-

CTB conjugated to an Alexa Fluor dye (e.g., Alexa Fluor 488, 555, or 647)

-

Sterile 0.9% saline or phosphate-buffered saline (PBS)

-

Stereotaxic apparatus

-

Hamilton syringe with a 33-gauge needle

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical tools

-

Perfusion solutions (saline, 4% paraformaldehyde in PBS)

-

Cryostat or vibratome

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Tracer Preparation: Dissolve the CTB-Alexa Fluor conjugate in sterile saline or PBS to a final concentration of 0.5% (w/v).[3]

-

Animal Surgery and Injection:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Perform a craniotomy over the target brain region.

-

Lower the Hamilton syringe needle to the desired coordinates.

-

Inject 0.2 µL of the CTB solution at a rate of 0.1 µL/min.[3]

-

Leave the needle in place for 5-10 minutes post-injection to prevent backflow.

-

Slowly retract the needle and suture the incision.

-

-

Survival Period: Allow the animal to recover and survive for 7 days to permit retrograde transport of the tracer.[6]

-

Tissue Processing:

-

Anesthetize the animal deeply and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

-

Dissect the brain and post-fix overnight in 4% paraformaldehyde at 4°C.

-

Cryoprotect the brain by incubating in a 30% sucrose solution in PBS until it sinks.

-

Section the brain on a cryostat or vibratome at 30-40 µm thickness.

-

Mount the sections on microscope slides.

-

-

Imaging:

-

Coverslip the sections with an appropriate mounting medium.

-

Visualize the retrogradely labeled neurons using a fluorescence microscope with the appropriate filter sets for the chosen Alexa Fluor dye.

-

Protocol 2: Anterograde Tracing of Retinofugal Projections with CTB

This protocol is based on a highly sensitive immunohistochemical method for visualizing anterogradely transported CTB.[1][7][8]

Materials:

-

Unconjugated CTB

-

Sterile saline

-

Micropipettes

-

Iontophoretic current source

-

Primary antibody: goat anti-CTB

-

Secondary antibody: biotinylated rabbit anti-goat IgG

-

Avidin-biotin-peroxidase complex (ABC kit)

-

3,3'-Diaminobenzidine (DAB)

-

Perfusion and sectioning equipment as in Protocol 1

Procedure:

-

Tracer Injection:

-

Anesthetize the animal.

-

Make a small craniotomy over the target area (e.g., visual cortex).

-

Deliver a 1% solution of CTB in saline iontophoretically through a glass micropipette using a positive current (e.g., 2-3 µA in 7s on/off cycles for 5-10 minutes).[8]

-

-

Survival Period: A survival period of 2-7 days is typically optimal.[8]

-

Tissue Processing:

-

Perfuse and section the brain as described in Protocol 1.

-

-

Immunohistochemistry:

-

Rinse sections in PBS.

-

Incubate in 0.3% H₂O₂ in PBS for 30 minutes to quench endogenous peroxidase activity.

-

Block non-specific binding with a blocking solution (e.g., 10% normal rabbit serum in PBS with 0.3% Triton X-100) for 1 hour.

-

Incubate in goat anti-CTB primary antibody (e.g., 1:4000 dilution) for 48-72 hours at 4°C.[8]

-

Incubate in biotinylated secondary antibody for 1-2 hours at room temperature.

-

Incubate in the ABC reagent for 1 hour.

-

Visualize the signal by reacting with DAB solution.

-

-

Imaging:

-

Mount, dehydrate, and coverslip the sections.

-

Image the anterogradely labeled axons and terminals using a bright-field microscope.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Anterograde axonal tracing with the subunit B of cholera toxin: a highly sensitive immunohistochemical protocol for revealing fine axonal morphology in adult and neonatal brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholera Toxin B Subunit Shows Transneuronal Tracing after Injection in an Injured Sciatic Nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Retrograde tracing and immunohistochemistry [bio-protocol.org]

- 5. Multiple neuroanatomical tract-tracing using fluorescent Alexa Fluor conjugates of cholera toxin subunit B in rats | Springer Nature Experiments [experiments.springernature.com]

- 6. Multiple neuroanatomical tract-tracing using fluorescent Alexa Fluor conjugates of cholera toxin subunit B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Retrograde neuronal tracing with cholera toxin B subunit: comparison of three different visualization methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web.mit.edu [web.mit.edu]

- 9. Item - Cholera Toxin B Subunit Shows Transneuronal Tracing after Injection in an Injured Sciatic Nerve - Public Library of Science - Figshare [plos.figshare.com]

- 10. Cholera Toxin B Subunit Shows Transneuronal Tracing after Injection in an Injured Sciatic Nerve | PLOS One [journals.plos.org]

- 11. Fast Blue and Cholera Toxin-B Survival Guide for Alpha-Motoneurons Labeling: Less Is Better in Young B6SJL Mice, but More Is Better in Aged C57Bl/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alexa Fluor 488-conjugated cholera toxin subunit B optimally labels neurons 3–7 days after injection into the rat gastrocnemius muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Did you choose appropriate tracer for retrograde tracing of retinal ganglion cells? The differences between cholera toxin subunit B and Fluorogold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The efficacy of the fluorescent conjugates of cholera toxin subunit B for multiple retrograde tract tracing in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating Neural Highways: A Technical Guide to Cholera Toxin Subunit B for Circuit Organization

For Immediate Release

This technical guide provides a comprehensive overview of the use of Cholera Toxin Subunit B (CTB) as a robust and versatile neuronal tracer for elucidating the intricate organization of neural circuits. Tailored for researchers, scientists, and professionals in drug development, this document details the core principles of CTB-based neural tracing, encompassing experimental design, detailed protocols, data interpretation, and its application in neuroscience research.

Executive Summary

Understanding the precise connectivity of the nervous system is fundamental to neuroscience and the development of therapeutics for neurological disorders. Cholera Toxin Subunit B (CTB), the non-toxic component of the cholera toxin, has emerged as a premier tool for neuroanatomists. Its high sensitivity and efficacy in both retrograde and anterograde tracing allow for the detailed mapping of neuronal pathways. This guide will walk through the mechanism of CTB as a neuronal tracer, provide detailed experimental protocols for its application, present quantitative data to inform experimental design, and illustrate key processes through diagrams.

Mechanism of Action: CTB as a Neuronal Tracer

CTB's utility as a neuronal tracer stems from its specific, high-affinity binding to the GM1 ganglioside, a glycosphingolipid abundant on the surface of neuronal membranes.[1][2][3] This interaction initiates the endocytosis of CTB into the neuron.

-

Retrograde Transport: When injected into a target brain region or peripheral tissue, CTB is taken up by axon terminals and transported backward to the neuronal cell body (soma).[2][4] This mode is invaluable for identifying the afferent inputs to a specific neuronal population or brain nucleus.

-

Anterograde Transport: CTB can also be taken up by the neuronal soma and dendrites and transported forward along the axon to its terminals.[5] This allows for the mapping of efferent projections from a population of neurons.

While CTB is predominantly used as a retrograde tracer, its bidirectional transport properties should be considered during experimental design and data analysis.[2][3]

Experimental Design and Parameters

The success of a CTB tracing study is highly dependent on the careful consideration of several experimental parameters. The following tables summarize key quantitative data gathered from various studies to guide the planning of your experiments.

Table 1: CTB Injection Parameters for Retrograde Tracing in Rodents

| Parameter | Concentration (% w/v) | Injection Volume | Survival Time | Notes |

| Intracerebral (Mouse) | 0.1% | 250 nl | 7-23 days | Used for tracing projections to the basal amygdala.[6] |

| Intracerebral (Rat) | 1% | 2 µl per injection site | 1-2 weeks | For retrograde labeling of retinal ganglion cells from the superior colliculus.[7] |

| Intramuscular (Mouse) | 0.05% - 0.1% | Not specified | 3-5 days | Lower concentrations were found to be effective for labeling young alpha-motoneurons.[8] |

| Intramuscular (Rat) | Not specified | Not specified | 3-7 days | Optimal time for clear and complete morphology of motor and sensory neurons.[9] |

| Intrapleural (Mouse) | 0.2% | Not specified | 4 days | For labeling phrenic motor neurons.[10] |

| Peripheral (Colon/Bladder, Mouse) | 0.5% | 4 µl | Not specified | For labeling sensory neurons innervating peripheral organs.[11] |

Table 2: Comparative Efficacy of CTB and Fluorogold (FG) for Retrograde Labeling of Retinal Ganglion Cells in Rats[7]

| Tracer | Survival Time | Mean Density of Labeled RGCs (cells/mm²) | Diffusion Area in Superior Colliculus (mm²) |

| CTB | 1 week | 1058.53 ± 57.29 | 0.73 ± 0.06 |

| CTB | 2 weeks | 1736.26 ± 49.33 | 1.15 ± 0.07 |

| Fluorogold | 1 week | 2013.48 ± 55.42 | 1.28 ± 0.07 |

| Fluorogold | 2 weeks | 2035.17 ± 51.96 | 1.32 ± 0.08 |

Note: Data are presented as mean ± SEM.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for a typical CTB retrograde tracing experiment, from tracer injection to tissue processing and visualization.

Stereotaxic Injection of CTB (Rodent Model)

This protocol describes the injection of CTB into a specific brain region using a stereotaxic apparatus.

-

Anesthesia and Analgesia: Anesthetize the animal using an approved protocol (e.g., isoflurane, ketamine/xylazine). Administer pre-operative analgesics as per institutional guidelines.

-

Surgical Preparation: Place the animal in a stereotaxic frame. Shave the scalp and sterilize the surgical area with an antiseptic solution.

-

Craniotomy: Make a midline incision in the scalp to expose the skull. Use a dental drill to create a small burr hole over the target coordinates.

-

Tracer Injection:

-

Prepare a solution of CTB (e.g., 0.1-1% in sterile phosphate-buffered saline (PBS) or distilled water).[6][7]

-

Load the CTB solution into a Hamilton syringe or a glass micropipette.

-

Slowly lower the syringe/pipette to the predetermined stereotaxic coordinates.

-

Inject the tracer at a slow, controlled rate (e.g., 0.1 µl/min) to minimize tissue damage and ensure a discrete injection site.[9]

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.

-

-

Post-operative Care: Suture the incision and provide post-operative analgesia and care according to approved protocols. Monitor the animal's recovery closely.

-

Survival Period: House the animal for the appropriate survival period (typically 3 days to 3 weeks) to allow for retrograde transport of the tracer.[6][8][9]

Perfusion and Tissue Processing

-

Anesthesia and Perfusion: Deeply anesthetize the animal and perform a transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in PBS.

-

Brain Extraction and Post-fixation: Carefully extract the brain and post-fix it in 4% PFA overnight at 4°C.

-

Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours).

-

Sectioning: Freeze the brain and cut coronal or sagittal sections (e.g., 30-50 µm thick) on a cryostat or vibratome. Collect the sections in PBS or a cryoprotectant solution for free-floating immunohistochemistry.

Immunohistochemistry for CTB Visualization (Free-Floating Sections)

This protocol is for immunofluorescent detection of CTB.

-

Washing: Wash the free-floating sections three times for 5-10 minutes each in PBS.[12][13]

-

Blocking and Permeabilization: Incubate the sections in a blocking buffer containing a detergent for 1-2 hours at room temperature. A typical blocking buffer is 10% normal serum (from the species of the secondary antibody) and 0.3% Triton X-100 in PBS.[12][13]

-

Primary Antibody Incubation: Incubate the sections in the primary antibody (e.g., goat anti-CTB) diluted in blocking buffer overnight at 4°C with gentle agitation.[5]

-

Washing: Wash the sections three times for 10 minutes each in PBS.[13]

-

Secondary Antibody Incubation: Incubate the sections in a fluorescently-labeled secondary antibody (e.g., donkey anti-goat conjugated to a fluorophore) diluted in blocking buffer for 2 hours at room temperature, protected from light.

-

Washing: Wash the sections three times for 10 minutes each in PBS, protected from light.[13]

-

Mounting and Coverslipping: Mount the sections onto glass slides, allow them to air dry, and coverslip with a mounting medium containing an anti-fade agent.

-

Microscopy: Visualize the labeled neurons using a fluorescence or confocal microscope.

Visualizing Workflows and Mechanisms

To further clarify the processes involved in CTB-based neural tracing, the following diagrams have been generated using the DOT language.

Diagram: CTB Neuronal Uptake and Retrograde Transport

References

- 1. Cholera Toxin B Subunit Shows Transneuronal Tracing after Injection in an Injured Sciatic Nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Student’s Guide to Neural Circuit Tracing [frontiersin.org]

- 3. A Student’s Guide to Neural Circuit Tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. web.mit.edu [web.mit.edu]

- 6. Retrograde tracing and immunohistochemistry [bio-protocol.org]

- 7. Did you choose appropriate tracer for retrograde tracing of retinal ganglion cells? The differences between cholera toxin subunit B and Fluorogold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fast Blue and Cholera Toxin-B Survival Guide for Alpha-Motoneurons Labeling: Less Is Better in Young B6SJL Mice, but More Is Better in Aged C57Bl/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Retrograde Neuroanatomical Tracing of Phrenic Motor Neurons in Mice [jove.com]

- 11. Cholera Toxin Subunit B (CTB) Retrograde tracing from the mouse colon and bladder wall. [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. sysy.com [sysy.com]

Methodological & Application

Standard Operating Protocol for Cholera Toxin Subunit B (CTB) Injection in Rodent Brain

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cholera Toxin Subunit B (CTB) is a widely used retrograde neuronal tracer for mapping neural circuits in the central nervous system.[1][2] Its high affinity for the GM1 ganglioside on neuronal membranes allows for efficient uptake and transport from axon terminals to the cell body.[1][3] This protocol outlines the standard operating procedure for the stereotaxic injection of CTB into the rodent brain, a critical technique for neuroanatomical studies.

The successful and ethical execution of this procedure relies on aseptic surgical techniques, precise stereotaxic targeting, and diligent pre-operative and post-operative care to ensure animal welfare and the validity of experimental data.[4][5][6] This document provides a detailed methodology for researchers to perform CTB injections consistently and effectively.

Experimental Protocols

Pre-Operative Preparations

-

Animal Acclimation: Allow rodents to acclimate to the vivarium for at least one week before any experimental procedures to minimize stress.[7]

-

Surgical Area Preparation: Prepare a dedicated and sterile surgical area. Disinfect all surfaces and the stereotaxic frame.[6] A heating pad should be used to maintain the animal's body temperature throughout the procedure.[4][8][9][10]

-

Instrument Sterilization: All surgical instruments must be sterilized, typically via autoclaving.[6][7] Between animals, instruments can be re-sterilized using a glass bead sterilizer.[7]

-

CTB Tracer Preparation: Prepare the CTB solution according to the manufacturer's instructions or experimental requirements. Commonly used concentrations range from 0.05% to 1% (w/v).[7][11] The CTB conjugate is often dissolved in sterile phosphate-buffered saline (PBS) or sterile water.[12]

Anesthesia and Animal Preparation

-

Anesthesia: Anesthetize the rodent using an appropriate method, such as isoflurane inhalation (1-3% maintenance) or a combination of ketamine and xylazine administered intraperitoneally.[5][7][10] The depth of anesthesia should be monitored regularly by checking for the absence of a pedal withdrawal reflex (toe pinch).[4][5]

-

Analgesia: Administer a pre-operative analgesic, such as buprenorphine (0.05-0.1 mg/kg, s.c.) or carprofen (5 mg/kg, s.c.), to manage pain.[5][7][13]

-

Hair Removal and Scalp Disinfection: Shave the fur from the scalp and disinfect the area using alternating scrubs of povidone-iodine and 70% ethanol.[13][14]

-

Eye Protection: Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying during surgery.[4][7][10][14]

-

Stereotaxic Frame Mounting: Secure the anesthetized animal in the stereotaxic frame.[5][15] Ensure the head is level by checking the dorsoventral measurements between bregma and lambda.[13]

Stereotaxic Injection Procedure

-

Incision: Make a midline incision on the scalp using a sterile scalpel to expose the skull.[5][7]

-

Skull Preparation: Clean the skull surface of any connective tissue.[5][15]

-

Locating Bregma: Identify and mark the bregma landmark on the skull.[7][15]

-

Craniotomy: Using the stereotaxic coordinates for the target brain region (based on a rodent brain atlas), drill a small burr hole through the skull at the desired location using a microdrill.[5][6][7]

-

Durotomy: Carefully pierce the dura mater with a fine-gauge needle to allow for the insertion of the injection micropipette.[6][15]

-

Micropipette Loading and Positioning: Load a glass micropipette with the prepared CTB solution. Position the micropipette at the calculated stereotaxic coordinates for the target brain region.

-

CTB Injection: Inject the CTB solution at a slow and controlled rate to prevent tissue damage and backflow. After the injection is complete, leave the micropipette in place for an additional 5-10 minutes to allow for diffusion of the tracer before slowly retracting it.[7][13]

-

Wound Closure: Suture the scalp incision.[4][7] An antibiotic ointment may be applied to the wound.[5][7]

Post-Operative Care

-

Recovery: Place the animal in a clean, warm cage for recovery from anesthesia.[9][16] Monitor the animal closely until it is fully ambulatory.[7][16]

-

Analgesia: Continue to administer analgesics for 48-72 hours post-surgery as needed to manage pain.[5]

-

Hydration and Nutrition: Provide easy access to food and water.[5][16] If the animal shows signs of dehydration, administer warmed subcutaneous fluids like Lactated Ringer's solution.[5][16]

-